molecular formula C9H9N3OS B1297939 N-(6-amino-1,3-benzothiazol-2-yl)acetamide CAS No. 533-41-5

N-(6-amino-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1297939
CAS RN: 533-41-5
M. Wt: 207.25 g/mol
InChI Key: QYCAVTLNCHRGHB-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)acetamide, also known as N-acetyl-6-aminobenzothiazole (NABT), is an organic compound commonly used in scientific research. It is a versatile compound that has been used in a variety of applications, including drug synthesis, medicinal chemistry, and biochemistry. NABT has a wide range of biochemical and physiological effects and is a valuable tool in laboratory experiments.

Scientific Research Applications

Antidiabetic Activity

“N-(6-amino-1,3-benzothiazol-2-yl)acetamide” and its derivatives have been studied for their potential antidiabetic activity . Several compounds synthesized showed significant lowering of blood glucose levels in a non-insulin-dependent diabetes mellitus rat model . These derivatives showed considerable biological efficacy when compared to glibenclamide, a potent and well-known antidiabetic agent .

Anticancer Properties

Benzothiazole derivatives, including “N-(6-amino-1,3-benzothiazol-2-yl)acetamide”, have shown potential as anticancer agents . A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole and related compounds as anticancer agents .

Antimicrobial Properties

The antimicrobial properties of “N-(6-amino-1,3-benzothiazol-2-yl)acetamide” derivatives have been investigated . These compounds were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .

Anti-inflammatory Activity

Benzothiazole derivatives are known to exhibit a wide range of biological properties including anti-inflammatory activity . This makes “N-(6-amino-1,3-benzothiazol-2-yl)acetamide” a potential candidate for the development of new anti-inflammatory drugs .

Antiviral Properties

Benzothiazole derivatives, including “N-(6-amino-1,3-benzothiazol-2-yl)acetamide”, have been studied for their antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .

Antitubercular Activity

Benzothiazole derivatives are known to exhibit antitubercular activities . This suggests that “N-(6-amino-1,3-benzothiazol-2-yl)acetamide” could potentially be used in the treatment of tuberculosis .

properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCAVTLNCHRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353401
Record name N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1,3-benzothiazol-2-yl)acetamide

CAS RN

533-41-5
Record name N-(6-amino-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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